molecular formula C15H6Cl4N2O4 B12449228 4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione

4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione

Cat. No.: B12449228
M. Wt: 420.0 g/mol
InChI Key: ABCCDAZLNBOROR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under controlled conditions, often involving the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can significantly improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, hydrogen, metal hydrides, and various nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione is unique due to its specific combination of chlorine atoms and a nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H6Cl4N2O4

Molecular Weight

420.0 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H6Cl4N2O4/c1-5-2-3-6(21(24)25)4-7(5)20-14(22)8-9(15(20)23)11(17)13(19)12(18)10(8)16/h2-4H,1H3

InChI Key

ABCCDAZLNBOROR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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